molecular formula C31H64O16 B3117692 m-PEG15-alcohol CAS No. 2258654-78-1

m-PEG15-alcohol

Cat. No. B3117692
CAS RN: 2258654-78-1
M. Wt: 692.8 g/mol
InChI Key: ABOKQTKREVSBIV-UHFFFAOYSA-N
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Description

M-PEG15-alcohol is a novel and potent PROTAC linker . Its molecular formula is C31H64O16 .


Synthesis Analysis

M-PEG15-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG15-alcohol is 692.83 . Its molecular structure can be represented by the SMILES string: COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .


Chemical Reactions Analysis

As a PEG-based PROTAC linker, m-PEG15-alcohol plays a crucial role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

The exact mass of m-PEG15-alcohol is 692.42 . Its elemental analysis shows that it contains 53.74% carbon, 9.31% hydrogen, and 36.95% oxygen .

Scientific Research Applications

Mechanism of Action

Target of Action

m-PEG15-alcohol is a PEG-based PROTAC linker . The primary targets of m-PEG15-alcohol are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

m-PEG15-alcohol, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of m-PEG15-alcohol is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By bringing the target protein in close proximity to an E3 ubiquitin ligase, m-PEG15-alcohol enables the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .

Pharmacokinetics

As a peg-based compound, m-peg15-alcohol is expected to have good solubility in aqueous media . This property can enhance the bioavailability of the PROTAC.

Result of Action

The result of the action of m-PEG15-alcohol is the selective degradation of the target protein . By enabling the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, m-PEG15-alcohol allows for the specific and efficient degradation of the target protein .

Action Environment

The action of m-PEG15-alcohol, as part of a PROTAC, takes place intracellularly Environmental factors such as pH and the presence of other proteins can influence the efficiency of protein degradation

Future Directions

The future directions of m-PEG15-alcohol could involve its continued use in the synthesis of PROTACs . As a PEG-based PROTAC linker, it has the potential to contribute to the development of targeted therapy drugs .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOKQTKREVSBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025054
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG15-alcohol

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